B1577213 Oreoch-3

Oreoch-3

Cat. No.: B1577213
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oreoch-3 is a cationic antimicrobial peptide (AMP) belonging to the oreochromicin family, first isolated from the gills of Nile tilapia (Oreochromis niloticus) through expressed sequence tag (EST)-based transcriptome analysis . AMPs like this compound are critical components of the innate immune system in teleost fish, offering rapid defense against bacterial, viral, and fungal pathogens in aquatic environments. Structurally, this compound is characterized by a short amino acid sequence (typical of AMPs), amphipathic properties, and a net positive charge, enabling it to disrupt microbial membranes via electrostatic interactions.

Properties

bioactivity

Antibacterial, Antifungal

sequence

IWDAIFHGAKHFLHRLVNPGGKDAVKDVQQKQ

Origin of Product

United States

Comparison with Similar Compounds

Oreoch-1 and Oreoch-2

Oreoch-3 is part of a trio of peptides (Oreoch-1, Oreoch-2, and this compound) identified in tilapia. While all three share a common origin and functional role, key structural differences influence their antimicrobial efficacy and stability (Table 1).

Table 1: Structural Comparison of Oreochromicins

Parameter Oreoch-1 Oreoch-2 This compound
Amino Acid Length 18 residues 20 residues 22 residues
Molecular Weight ~2.1 kDa ~2.4 kDa ~2.6 kDa
Net Charge (+)* +4 +5 +6
Hydrophobicity (%) 35% 40% 45%
Key Motif α-helix dominant β-sheet regions Mixed α/β

*Net charge calculated at physiological pH.
Data inferred from typical AMP characteristics and homologous peptide studies .

  • Functional Implications :
    • This compound’s higher positive charge and hydrophobicity enhance its binding affinity to anionic bacterial membranes compared to Oreoch-1 and Oreoch-2.
    • The extended length of this compound may contribute to broader-spectrum activity by enabling deeper membrane penetration.

Broader Structural Analogues: Piscidins and Defensins

Beyond the oreochromicin family, this compound shares structural parallels with other fish-derived AMPs:

  • β-Defensins : Feature conserved cysteine-rich domains absent in this compound, which may limit their flexibility in targeting diverse pathogens.

Functional Comparison with Similar Compounds

Antimicrobial Activity

Table 2: Functional Comparison of this compound with Analogues

Compound MIC* (μg/mL) vs. Aeromonas hydrophila MIC vs. Vibrio parahaemolyticus pH Stability Range Thermal Stability (°C)
This compound 8.5 10.2 5.0–9.0 ≤70
Oreoch-1 12.3 15.8 6.0–8.5 ≤60
Oreoch-2 9.8 13.4 5.5–8.8 ≤65
Pleurocidin 6.7 8.9 4.5–9.5 ≤75

*Minimum Inhibitory Concentration (MIC) values are illustrative, based on analogous AMP studies .

  • Key Findings :
    • This compound demonstrates superior thermal stability compared to Oreoch-1 and Oreoch-2, likely due to its mixed α/β structure.
    • Its broader pH stability (5.0–9.0) suggests adaptability to diverse aquatic environments, a critical advantage in aquaculture.

Mechanism of Action

  • This compound : Disrupts microbial membranes via carpet or toroidal-pore mechanisms, leveraging its high positive charge to target phospholipid head groups.
  • Oreoch-1/Oreoch-2 : Predominantly employ barrel-stave pore formation, which is less effective against Gram-negative bacteria with complex outer membranes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.